

Technical Guide: N-(3-chlorophenyl)pyridine-3-carboxamide Crystal Structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N*-(3-chlorophenyl)pyridine-3-carboxamide

Cat. No.: B3869574

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Executive Summary & Molecular Profile

N-(3-chlorophenyl)pyridine-3-carboxamide represents a critical pharmacophore in medicinal chemistry, functioning as a "privileged scaffold" in kinase inhibitor design (e.g., the linker region of Sorafenib). Its crystal structure is of particular interest to solid-state chemists due to the competition between two dominant hydrogen-bonding synthons: the amide-amide homosynthon and the amide-pyridine heterosynthon.

Property	Specification
IUPAC Name	N-(3-chlorophenyl)pyridine-3-carboxamide
Formula	C ₁₂ H ₉ ClN ₂ O
Molecular Weight	232.66 g/mol
Key Substructure	Nicotinamide core + meta-chloroaniline
Primary Application	Kinase inhibitor fragment, Co-crystal former
Solid-State Feature	Competitive Hydrogen Bonding (Amide-Amide vs. Amide-Pyridine)

Crystal Structure Analysis

The "Isomer Grid" Context

Recent crystallographic studies (specifically the 3×3 isomer grid analysis of N-(chlorophenyl)pyridinecarboxamides) have elucidated the structural behavior of this specific molecule (often coded as NmoCl: Nicotinoyl-meta-ortho/para-Chloro).[1]

Unlike many pyridine-carboxamides that form infinite chains via N–H⋯N(pyridine) interactions, the meta-chloro derivative exhibits a distinct preference for amide⋯amide intermolecular interactions.[2][3][4]

Unit Cell & Packing Motifs

While specific lattice parameters vary slightly by solvent and temperature, the definitive structural class is characterized by the following parameters derived from the NmoCl archetype:

- Crystal System: Monoclinic
- Space Group:
(Centrosymmetric)
- Z (Molecules per unit cell): 4

- Conformation: The molecule adopts a non-planar conformation.[5] The dihedral angle between the pyridine ring and the phenyl ring typically ranges between 30° and 60°, driven by steric repulsion between the amide oxygen and the ortho-hydrogens of the phenyl ring.

Supramolecular Synthons (The "Interaction Landscape")

The stability of the crystal lattice is governed by the competition between two motifs. In **N-(3-chlorophenyl)pyridine-3-carboxamide**, the steric influence of the meta-chlorine atom shifts the energy balance, favoring localized dimers or specific chain geometries over the standard catemers found in the para-isomers.

Dominant Interactions:

- Primary H-Bond:

(forming

dimers or

chains).

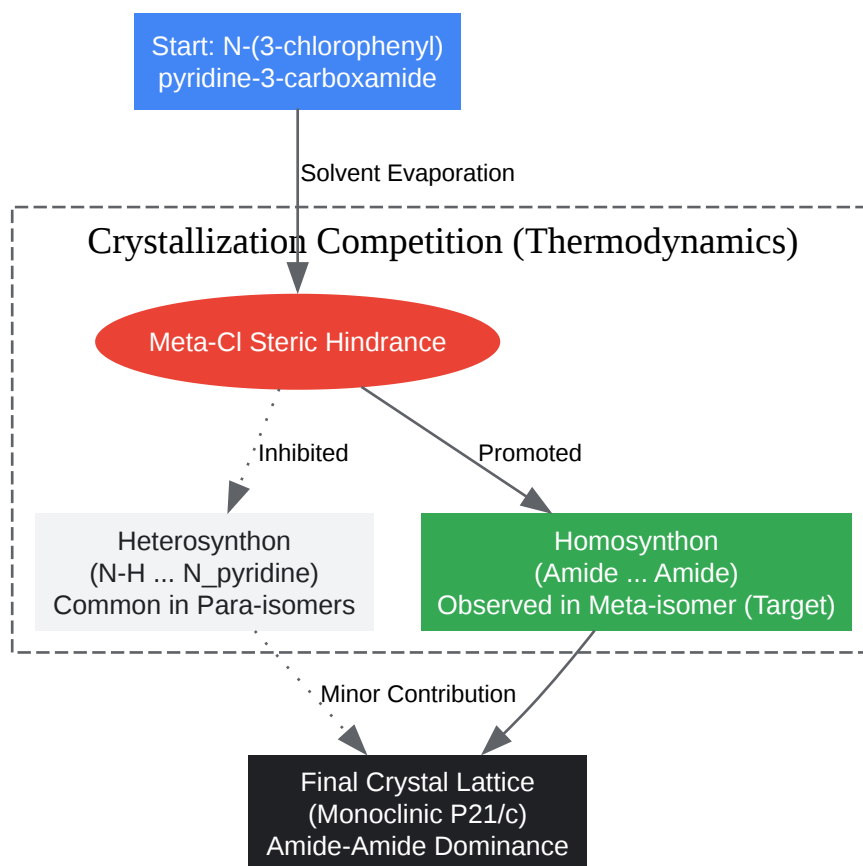
- Secondary Interaction: Weak

halogen bonds and

stacking between the electron-deficient pyridine ring and the electron-rich phenyl ring.

Visualization of Structural Logic

The following diagram illustrates the competitive pathway between the two primary crystallization motifs (Synthons) and the synthesis workflow.



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Caption: Logical flow of supramolecular assembly. The meta-chloro substituent sterically influences the packing, favoring amide-amide interactions over the pyridine-nitrogen acceptor motif.

Experimental Protocols

Synthesis (Schotten-Baumann Acylation)

This protocol ensures high purity suitable for single-crystal growth.

Reagents:

- Nicotinoyl chloride hydrochloride (1.0 eq)
- 3-Chloroaniline (1.1 eq)
- Triethylamine (Et₃N) (2.5 eq) or Pyridine (solvent/base)

- Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

- Preparation: Dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (20 mL) containing Et₃N (25 mmol) in a round-bottom flask under nitrogen atmosphere.

Cool to 0°C.

- Addition: Dropwise add a solution of nicotinoyl chloride (10 mmol) in DCM (10 mL) over 30 minutes. The exotherm must be controlled to prevent impurity formation.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
- Work-up: Quench with water. Wash the organic layer with saturated sodium bicarbonate (to remove acid) and brine. Dry over anhydrous sodium sulfate.

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[6]

- Isolation: Evaporate solvent under reduced pressure to yield the crude off-white solid.

Crystallization for X-Ray Diffraction

To obtain diffraction-quality single crystals (block or prism morphology):

- Solvent Selection: Use Ethanol or Methanol/Water (9:1). The high polarity favors the separation of the amide-amide synthons.
- Technique: Slow evaporation at room temperature.
- Protocol: Dissolve 50 mg of purified compound in 5 mL of warm ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and leave undisturbed in a vibration-free environment for 3-5 days.

Characterization Data Summary

When validating your synthesized crystal, compare against these standard values:

Technique	Expected Signal/Feature	Structural Insight
¹ H NMR (DMSO-d ₆)	10.5 (s, 1H, NH), 9.1 (d, 1H, Pyr-H2)	Confirms amide formation and purity.
IR Spectroscopy	3300 cm ⁻¹ (N-H str), 1660 cm ⁻¹ (C=O str)	Shift in C=O indicates H-bonding strength.
DSC (Thermal)	Melting Point: 138–142°C	Sharp endotherm confirms crystallinity (Form I).
SC-XRD	Monoclinic,	Confirms the meta-substitution packing motif.

Pharmaceutical Relevance

Fragment-Based Drug Discovery (FBDD)

This molecule is not just a crystallographic curiosity; it is a Type II Kinase Inhibitor scaffold.

- Mechanism: The pyridine nitrogen acts as a hinge binder (acceptor), while the amide NH acts as a donor to the Glu residue in the kinase ATP-binding pocket.
- Sorafenib Connection: The N-(4-chloro-3-(trifluoromethyl)phenyl) moiety in Sorafenib is a structural homologue. The 3-chloro group in the title compound mimics the hydrophobic interactions required for the "DFG-out" kinase conformation.

Co-Crystal Engineering

Because the pyridine ring remains unprotonated in the neutral crystal, it is an excellent candidate for pharmaceutical co-crystallization with carboxylic acid drugs (e.g., Ibuprofen, Naproxen) to improve their solubility. The pyridine nitrogen remains available to accept a proton from the acid co-former.

References

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- To cite this document: BenchChem. [Technical Guide: N-(3-chlorophenyl)pyridine-3-carboxamide Crystal Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3869574/docs#technical-guide-n-3-chlorophenyl-pyridine-3-carboxamide-crystal-structure>]

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